(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

This functionalized heterocyclic building block features orthogonal reactive handles—a C6-bromo substituent for Suzuki-Miyaura diversification and a C2-hydroxymethyl group convertible to an aldehyde or leaving group. This unique substitution pattern enables sequential functionalization inaccessible to non-halogenated or differently substituted analogs, making it ideal for generating focused kinase inhibitor libraries targeting TRK, CDK, or Pim-1. Available at ≥95% purity, it serves as a reliable intermediate for late-stage functionalization under mild cross-coupling conditions without perturbing sensitive functionality elsewhere in the molecule.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
CAS No. 1263057-20-0
Cat. No. B1529531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol
CAS1263057-20-0
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=CN2N=C1CO)Br
InChIInChI=1S/C7H6BrN3O/c8-5-2-9-7-1-6(4-12)10-11(7)3-5/h1-3,12H,4H2
InChIKeyCGOXEEQNIXBWFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol (CAS 1263057-20-0): Procurement Profile for a Privileged Kinase Scaffold Building Block


(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol (CAS 1263057-20-0) is a functionalized heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged scaffold widely employed in medicinal chemistry for developing ATP-competitive kinase inhibitors, including FDA-approved drugs such as Larotrectinib [1]. The compound features a hydroxymethyl group at the 2-position and a bromine substituent at the 6-position, with a molecular formula of C₇H₆BrN₃O, a molecular weight of 228.05 g/mol, and a computed XLogP3-AA of 0.2 [2]. This substitution pattern provides a distinct reactivity profile for downstream diversification via cross-coupling and nucleophilic substitution, differentiating it from non-halogenated or differently halogenated analogs.

Procurement Alert: Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails for (6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol


Generic substitution of pyrazolo[1,5-a]pyrimidine building blocks is not scientifically valid due to the exquisitely sensitive structure-activity relationships (SAR) governing this scaffold. Systematic SAR studies demonstrate that substituent identity and position profoundly alter kinase inhibition profiles, target selectivity, and physicochemical properties [1]. The specific combination of a C6-bromo substituent and a C2-hydroxymethyl handle in (6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol enables orthogonal synthetic transformations that are inaccessible to non-halogenated or differently substituted analogs [2]. While direct comparative bioactivity data for this precise compound are not available in the peer-reviewed literature, the established SAR framework across the pyrazolo[1,5-a]pyrimidine class dictates that halogen variation at the 6-position results in distinct kinase binding profiles and synthetic utility, precluding simple interchangeability.

(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol: Comparative Evidence Guide for Scientific Procurement


Comparative Reactivity: C6-Bromo as a Superior Cross-Coupling Handle vs. Non-Halogenated Analogs

The C6-bromo substituent in (6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol confers a synthetic advantage over the non-halogenated pyrazolo[1,5-a]pyrimidine-2-methanol core. The presence of bromine at the 6-position enables diverse palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for rapid analog generation [1]. In contrast, the non-halogenated pyrazolo[1,5-a]pyrimidine-2-methanol (C₇H₇N₃O, MW 149.15 g/mol) lacks this orthogonal diversification point, requiring separate, often lengthier synthetic routes to introduce C6 substituents [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

C6-Bromo vs. C6-Chloro: Divergent Reactivity for Sequential Functionalization Strategies

Compared to the 6-chloro analog, (6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol offers enhanced reactivity in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond relative to C-Cl. This differential reactivity is critical for chemists planning sequential functionalization strategies, where orthogonal halogen reactivity is required [1]. While direct comparative data for the 2-methanol derivatives are not reported, this class-level halogen reactivity trend is well-established across heteroaromatic systems [2].

Halogen Selectivity Nucleophilic Aromatic Substitution Medicinal Chemistry

Lipophilicity Profile: Optimized XLogP3-AA of 0.2 for CNS and Kinase Drug Discovery

(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol exhibits a computed XLogP3-AA value of 0.2 [1]. This moderate lipophilicity places it within the optimal range (0-3) for orally bioavailable kinase inhibitors and CNS-penetrant agents. While no direct head-to-head comparison data exist, class-level SAR from pyrazolo[1,5-a]pyrimidine kinase inhibitor programs indicates that halogen substitution at the 6-position modulates lipophilicity and, consequently, membrane permeability and off-target binding [2].

Lipophilicity Drug-Likeness Physicochemical Properties

(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol: Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor Lead Optimization

Utilize (6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol as a core building block for generating focused libraries of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The C6-bromo group enables rapid diversification via Suzuki-Miyaura coupling to explore SAR at the solvent-exposed region of the kinase hinge-binding motif [1]. The C2-hydroxymethyl handle can be oxidized to an aldehyde or converted to a leaving group for further functionalization [2].

Chemical Biology: Synthesis of Activity-Based Probes and Chemical Tools

The orthogonal reactivity of the C6-bromo and C2-hydroxymethyl groups allows for sequential functionalization to introduce both a kinase recognition element and a reporter tag (e.g., biotin, fluorophore) for target engagement studies. This compound is particularly suited for constructing chemical probes targeting kinases with established pyrazolo[1,5-a]pyrimidine pharmacophores, such as TRK, CDK, or Pim-1 [1].

Process Chemistry: Intermediate for Late-Stage Diversification

Given the commercial availability at 95-98% purity [1], (6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol serves as a reliable intermediate for late-stage functionalization in multi-step syntheses. The bromo substituent's reactivity profile under mild cross-coupling conditions makes it a strategic choice for introducing diversity into advanced intermediates without perturbing sensitive functionality elsewhere in the molecule [2].

Quote Request

Request a Quote for (6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.